3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(2E)-3-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-6-oxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-10-5-6-14(7-11(10)2)24-15(17(26)27)9-16(25)22-19(24)23-18-20-12(3)8-13(4)21-18/h5-8,15H,9H2,1-4H3,(H,26,27)(H,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXJMFETHPWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(CC(=O)NC2=NC3=NC(=CC(=N3)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N\2C(CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions, cyclization, and subsequent functional group modifications. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, pyrimidine derivatives are known for their activity against various biological targets. This compound may be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility makes it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the evidence, focusing on substituents, core structures, and functional groups:
Key Observations
The carboxylic acid group distinguishes the target from esters (e.g., ) or amides (e.g., ), offering enhanced solubility and ionic interaction capabilities.
Core Structure Differences :
- The tetrahydropyrimidine core in the target compound provides conformational rigidity compared to fully aromatic pyrimidines (e.g., ), which may enhance binding specificity to biological targets.
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit fused ring systems that expand π-π stacking interactions, a feature absent in the target compound.
Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, whereas the target’s methyl groups are electron-donating, influencing electronic distribution and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
